(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
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Overview
Description
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a pyrrolidine ring, a dimethylaminocarbonyl group, a mercapto group, and a p-nitrobenzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with a pyrrolidine derivative and introduce the functional groups sequentially. For instance, the dimethylaminocarbonyl group can be introduced through a reaction with dimethylamine and a suitable carbonyl source. The mercapto group can be added using thiol-containing reagents under mild conditions. The p-nitrobenzyloxycarbonyl group is often introduced as a protecting group for the amino functionality, which can be removed under neutral conditions in the presence of catalytic amounts of acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The p-nitrobenzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction of the nitro group produces an amino derivative.
Scientific Research Applications
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry where the p-nitrobenzyloxycarbonyl group serves as a temporary protecting group
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mechanism of Action
The mechanism of action of (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine involves its interaction with specific molecular targets. The p-nitrobenzyloxycarbonyl group can be cleaved under mild acidic conditions, revealing the active amino functionality. This allows the compound to participate in various biochemical pathways, including enzyme inhibition and protein modification. The mercapto group can form disulfide bonds, which are crucial in protein folding and stability.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(benzyloxycarbonyl)-1-pyrrolidine: Similar structure but with a benzyloxycarbonyl group instead of a p-nitrobenzyloxycarbonyl group.
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(tert-butoxycarbonyl)-1-pyrrolidine: Contains a tert-butoxycarbonyl group instead of a p-nitrobenzyloxycarbonyl group.
Uniqueness
The presence of the p-nitrobenzyloxycarbonyl group in (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine provides unique reactivity and stability compared to its analogs. This group is particularly useful in peptide synthesis as it can be removed under neutral conditions, minimizing side reactions .
Properties
Molecular Formula |
C15H19N3O5S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (2R,4R)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
VGLBNJWGUYQZHD-CHWSQXEVSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S |
Origin of Product |
United States |
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